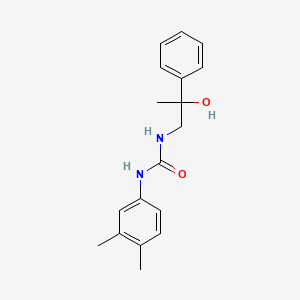

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea

Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-hydroxy-2-phenylpropyl substituent. Urea derivatives are widely studied for their diverse biological activities and physicochemical properties, which are influenced by substituent effects.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13-9-10-16(11-14(13)2)20-17(21)19-12-18(3,22)15-7-5-4-6-8-15/h4-11,22H,12H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVVXIWVXQBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects and physicochemical properties.

Structural Analogues

Pyrazoline Derivatives (): Synthesized from (3,4-dimethylphenyl)hydrazine and enones, these compounds share the 3,4-dimethylphenyl group but feature a pyrazoline core instead of urea. Key examples include: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline

Urea Derivatives (): 3-(2,6-Dimethylphenyl)-1-[1-[3-(3,4-dimethylphenyl)-4-oxidanylidene-quinazolin-2-yl]propyl]-1-(phenylmethyl)urea This compound contains a urea backbone linked to a quinazolinone moiety and benzyl group, highlighting structural complexity compared to the target compound.

Physicochemical Properties

A comparative analysis of pyrazoline derivatives () is tabulated below:

| Compound Name | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) | Alkoxy Chain Length | Yield (%) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 126–130 | 0.87 | Butyloxy (C4) | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | Pentyloxy (C5) | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | Heptanoyloxy (C7) | 84–86 |

Key Observations :

- Melting Points : Longer alkoxy chains (C5, C7) correlate with slightly lower melting points (121–125°C) compared to the shorter C4 chain (126–130°C), likely due to reduced crystallinity.

- Polarity : Higher Rf values (0.89 vs. 0.87) for C5/C7 derivatives suggest increased lipophilicity with longer chains.

- Synthesis: All pyrazolines were synthesized in high yields (84–86%) via hydrazine-enone cyclization, demonstrating robust methodology .

Comparison with Urea Derivatives

- Structural Complexity: The urea derivative in incorporates a quinazolinone group, which may confer distinct electronic properties and steric hindrance compared to the simpler hydroxypropyl-substituted target compound.

Computational Insights

For example, hybrid functionals incorporating exact exchange (e.g., B3LYP) could model substituent effects on stability or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.